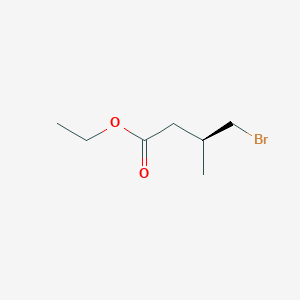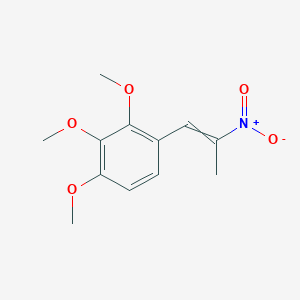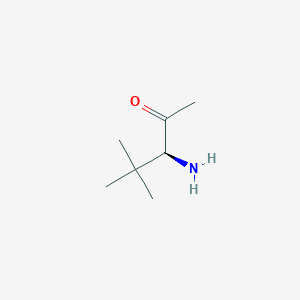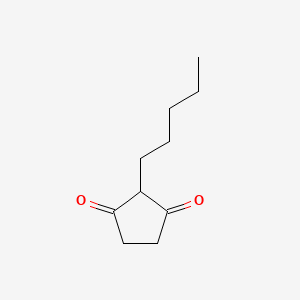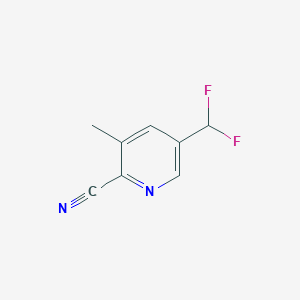
5-(difluoromethyl)-3-methylpicolinonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(difluoromethyl)-3-methylpicolinonitrile is a heterocyclic organic compound with the molecular formula C8H6F2N2 It is a derivative of pyridine, a basic heterocyclic organic compound with the chemical formula C5H5N The compound is characterized by the presence of a nitrile group (-CN) attached to the second position of the pyridine ring, a difluoromethyl group (-CF2H) at the fifth position, and a methyl group (-CH3) at the third position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(difluoromethyl)-3-methylpicolinonitrile can be achieved through several synthetic routes. One common method involves the reaction of 2-chloropyridine with sodium cyanide (NaCN) to form 2-pyridinecarbonitrile. This intermediate can then be subjected to further functionalization to introduce the difluoromethyl and methyl groups. The reaction conditions typically involve the use of a suitable solvent, such as dimethyl sulfoxide (DMSO), and a catalyst, such as copper(I) iodide (CuI), to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the desired production scale, cost, and efficiency. The use of automated reactors and advanced process control systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
5-(difluoromethyl)-3-methylpicolinonitrile can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.
Reduction: Reduction reactions can convert the nitrile group to an amine group (-NH2).
Substitution: The compound can participate in nucleophilic substitution reactions, where the nitrile group or other substituents are replaced by different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Nucleophiles such as amines, alcohols, or thiols can be used in substitution reactions, often under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridinecarboxylic acids, while reduction can produce aminopyridines.
Scientific Research Applications
5-(difluoromethyl)-3-methylpicolinonitrile has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound can be used in the development of bioactive molecules, such as enzyme inhibitors or receptor agonists/antagonists.
Industry: The compound can be used in the production of agrochemicals, dyes, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 5-(difluoromethyl)-3-methylpicolinonitrile depends on its specific application. In biological systems, the compound may interact with molecular targets such as enzymes, receptors, or nucleic acids. The presence of the difluoromethyl and nitrile groups can enhance the compound’s binding affinity and specificity for its target, leading to the modulation of biological pathways and processes.
Comparison with Similar Compounds
Similar Compounds
2-Pyridinecarbonitrile: Lacks the difluoromethyl and methyl groups, making it less versatile in certain applications.
3-Methyl-2-pyridinecarbonitrile: Similar structure but lacks the difluoromethyl group.
5-Difluoromethyl-2-pyridinecarbonitrile: Similar structure but lacks the methyl group.
Uniqueness
5-(difluoromethyl)-3-methylpicolinonitrile is unique due to the presence of both the difluoromethyl and methyl groups, which can influence its chemical reactivity, biological activity, and physical properties. These substituents can enhance the compound’s stability, solubility, and binding interactions, making it a valuable compound in various research and industrial applications.
Properties
Molecular Formula |
C8H6F2N2 |
|---|---|
Molecular Weight |
168.14 g/mol |
IUPAC Name |
5-(difluoromethyl)-3-methylpyridine-2-carbonitrile |
InChI |
InChI=1S/C8H6F2N2/c1-5-2-6(8(9)10)4-12-7(5)3-11/h2,4,8H,1H3 |
InChI Key |
ZLPNDLYJPSAXKE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CN=C1C#N)C(F)F |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details






Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
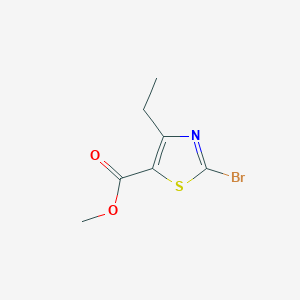
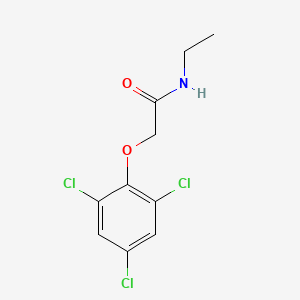
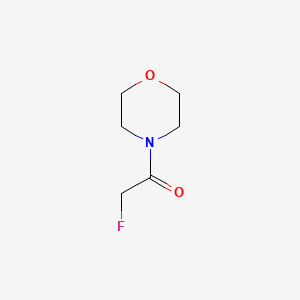
![2-(Trifluoromethyl)-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine hydrochloride](/img/structure/B8706578.png)
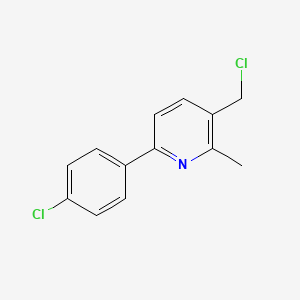

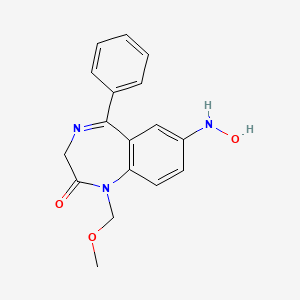
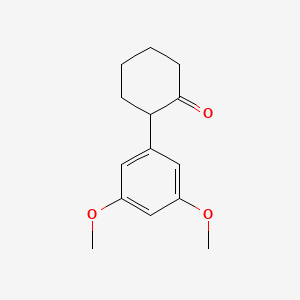
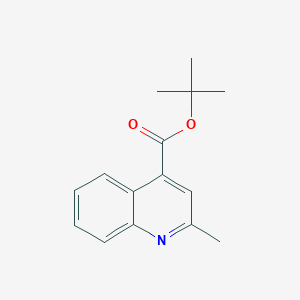
![Piperidine, 1-[2-chloro-3-(oxiranylmethoxy)phenyl]-](/img/structure/B8706619.png)
